molecular formula C14H18Cl2N2O2 B4422465 N-(2,6-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide

N-(2,6-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide

Cat. No. B4422465
M. Wt: 317.2 g/mol
InChI Key: IYZUDXKJIVBTIY-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is one of the most commonly prescribed NSAIDs and is available in various forms, including tablets, capsules, and injections.

Mechanism of Action

The mechanism of action of Diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects, including the inhibition of COX enzymes, reduction of prostaglandin synthesis, and modulation of cytokine production. Diclofenac also has analgesic effects, which are thought to be mediated by the inhibition of prostaglandin synthesis and modulation of pain pathways. Additionally, Diclofenac has been shown to have anti-inflammatory effects, which are thought to be mediated by the inhibition of cytokine production and modulation of immune cell activity.

Advantages and Limitations for Lab Experiments

Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and availability in various forms. Diclofenac is also relatively inexpensive and has a low toxicity profile, making it a useful tool for studying inflammatory and pain-related conditions. However, the use of Diclofenac in laboratory experiments is limited by its potential for non-specific effects and the need for careful control of experimental conditions to ensure reproducibility.

Future Directions

There are several future directions for research on Diclofenac, including the development of new formulations and delivery methods, investigation of its potential use in the treatment of cancer and other diseases, and further elucidation of its mechanism of action. Additionally, there is a need for further research on the potential side effects of Diclofenac and the development of strategies to mitigate its toxicity. Overall, Diclofenac remains an important tool for the study of pain and inflammation, and its continued investigation is likely to yield new insights into the treatment of these conditions.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c1-9-6-18(7-10(2)20-9)8-13(19)17-14-11(15)4-3-5-12(14)16/h3-5,9-10H,6-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZUDXKJIVBTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
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N-(2,6-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
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N-(2,6-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
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N-(2,6-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
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N-(2,6-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
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N-(2,6-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide

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